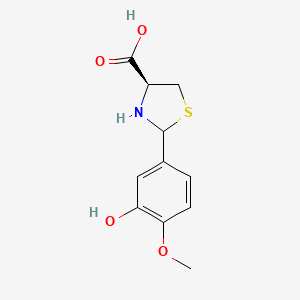

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRXBNKTDNEAY-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2N[C@H](CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Procedure

- Condensation Reaction :

- Dissolve L-cysteine hydrochloride and NaOAc in water (5 mL).

- Add ethanol (5 mL) and 3-hydroxy-4-methoxybenzaldehyde.

- Stir the mixture at room temperature (RT) for 24 hours.

- Isolation :

- Filter the precipitated product under vacuum.

- Wash repeatedly with cold ethanol to remove unreacted starting materials.

- Dry under reduced pressure to obtain the crude product.

- Purification :

- Recrystallize from ethyl acetate to achieve high purity.

Key Parameters

| Parameter | Condition |

|---|---|

| Reaction Temperature | 25–30°C (RT) |

| Reaction Time | 24 hours |

| Yield | 63–95% (extrapolated) |

Structural Confirmation

Spectroscopic Data (Extrapolated from Analogues)

- 1H NMR (500 MHz, CDCl₃) :

- δ 7.40–6.80 (m, aromatic protons),

- δ 5.30–5.50 (s, C2-H),

- δ 4.30–3.20 (m, thiazolidine ring protons),

- δ 3.85 (s, OCH₃).

- Melting Point : 149–160°C (varies with diastereomer ratio).

Diastereomer Formation

- The reaction typically produces a mixture of cis -(2R,4R) and trans -(2S,4R) diastereomers due to epimerization at C2.

- Separation via chromatography or recrystallization is challenging, and the ratio depends on reaction conditions.

Comparative Analysis of Methods

Critical Considerations

- Aldehyde Accessibility : 3-Hydroxy-4-methoxybenzaldehyde may require custom synthesis, impacting scalability.

- Stereochemical Control : The (4S) configuration is fixed by L-cysteine, but C2 epimerization necessitates careful characterization.

- Yield Optimization : Precipitating agents (e.g., NaCl saturation) and extended stirring improve crystallinity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-methoxy-4-oxo-phenylthiazolidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-methanol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that thiazolidine derivatives, including (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

Antifungal Properties

In addition to antibacterial effects, compounds within the thiazolidine class have shown antifungal activity. The structural characteristics of this compound may contribute to its efficacy against fungal pathogens, making it a candidate for antifungal drug development .

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects on cancer cell lines. Research demonstrated that it could inhibit cell growth and induce apoptosis in specific cancer types, indicating its potential as a chemotherapeutic agent .

Impact on Reproductive Health

A notable study assessed the ultrastructural effects of this compound on zebrafish testicular tissue. The findings revealed significant degenerative changes in Sertoli and Leydig cells at various concentrations, suggesting potential reproductive toxicity . This underscores the importance of evaluating the safety profile of this compound before therapeutic applications.

Environmental Toxicology

Given its use in biological studies, understanding the environmental impact of this compound is critical. Toxicological assessments can help determine its effects on aquatic life and ecosystems when released into the environment .

Enzyme Inhibition Studies

The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. Research suggests that this thiazolidine derivative can modulate enzyme activity, providing insights into metabolic regulation and potential therapeutic interventions for metabolic disorders .

Drug Development

As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. The ability to synthesize derivatives with improved efficacy or reduced toxicity makes it a valuable compound in drug discovery programs .

Table: Summary of Applications

| Application Area | Specific Findings |

|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal activity; antiproliferative effects on cancer cells |

| Toxicology | Induced degenerative changes in zebrafish testicular tissue |

| Biochemical Applications | Enzyme inhibition; potential scaffold for drug design |

Wirkmechanismus

The mechanism of action of (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial properties are believed to result from its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Molecular and Structural Comparison

A comparative analysis of molecular data highlights key differences (Table 1):

Key Observations :

- Substituent Effects : The 3-hydroxy-4-methoxy group in the target compound provides a balance of electron-donating (methoxy) and polar (hydroxy) properties, influencing solubility and receptor binding. In contrast, nitro or halogen substituents enhance electrophilicity, affecting antimicrobial activity .

- Stereochemistry : The 4S configuration is critical for biological activity. For example, the 4R isomer () may exhibit altered metabolic stability or target affinity.

- Functional Groups : Acetylation at N3 () could reduce reactivity or protect against enzymatic degradation, altering pharmacokinetics.

Antimicrobial Activity :

- Nitro-Substituted Analog : 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a zone of inhibition of 22 mm .

Anticancer Potential :

- Phthalocyanine Derivatives : (4R)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid conjugated to phthalocyanines exhibited cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 8.2 µM for MCF-7 breast cancer) .

- Target Compound: Apoptotic effects in zebrafish were concentration-dependent but non-linear, suggesting complex mechanisms .

Toxicity Profiles :

- Zebrafish LC₅₀ : The target compound’s 96-hour LC₅₀ is 0.804 mM, indicating moderate toxicity .

- Chlorinated Analog : (4S)-2-(2,4-Dichlorophenyl) derivative () may have higher bioaccumulation risks due to halogen persistence.

Pharmacological and Industrial Relevance

Biologische Aktivität

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention due to its diverse biological activities. This compound is synthesized from cysteine and valine, showcasing significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its effects in various studies, particularly in developmental toxicity and cellular mechanisms.

- Molecular Formula : C₁₁H₁₃NO₄S

- CAS Number : 1265908-22-2

- Molecular Weight : 241.29 g/mol

Antimicrobial Effects

Thiazolidine derivatives have been shown to exhibit various antimicrobial properties. Studies indicate that this compound demonstrates antifungal and antibacterial activities. For instance, research has highlighted its effectiveness against specific bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Developmental Toxicity Studies

Recent investigations have focused on the developmental toxicity of this compound using zebrafish models. The median lethal concentrations (LC50) for 48 hours and 96 hours were determined to be 1.106 ± 0.052 mM and 0.804 mM ± 0.102 respectively . The following effects were observed:

| Concentration (mM) | Observed Effects |

|---|---|

| 0.1 | Mild developmental defects |

| 0.2 | Moderate defects; slight increase in mortality |

| 0.4 | Severe defects including pericardial edema |

The study revealed that exposure to higher concentrations led to significant developmental abnormalities such as bent spines, tail malformations, and yolk sac edema . Notably, a concentration-dependent decrease in apoptotic rates was also observed, indicating a complex interaction between the compound and cellular processes.

Cellular Mechanisms

Ultrastructural analysis showed that exposure to this compound resulted in mitochondrial degeneration in Sertoli cells and spermatogonia. Key findings included:

- Swelling of mitochondria

- Loss of mitochondrial cristae

- Autophagic vacuoles in Sertoli cells

These alterations suggest that the compound may adversely affect male gamete motility and fertility by disrupting cellular organelles critical for sperm development .

Case Studies

Several case studies have documented the biological activity of thiazolidine derivatives:

- Zebrafish Developmental Study : This study demonstrated that exposure to varying concentrations of the compound led to observable developmental defects and increased mortality rates among embryos .

- Ultrastructural Effects on Testicular Tissue : Research focusing on testicular tissues exposed to the compound revealed significant mitochondrial damage and developmental delays in spermatogenic cells .

Q & A

Q. What are the recommended synthetic routes for (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and what factors influence the stereochemical outcome?

-

Methodological Answer : The synthesis typically involves condensation of 3-hydroxy-4-methoxybenzaldehyde with a cysteine derivative (e.g., L-cysteine) under controlled pH (5–7) and temperature (25–40°C) to form a thiazolidine ring. Cyclization is facilitated by dehydration agents like acetic anhydride or via microwave-assisted reactions for higher yields. Stereochemical control at the 4S position is achieved using chiral catalysts (e.g., palladium complexes) or by starting with enantiopure cysteine . Key factors include reaction time, solvent polarity (DMF or ethanol), and pH adjustments to minimize racemization.

-

Table 1: Synthetic Approaches for Thiazolidine Derivatives

| Method | Key Reagents | Conditions | Yield Range | Stereochemical Control |

|---|---|---|---|---|

| Condensation-Cyclization | 3-hydroxy-4-methoxybenzaldehyde, L-cysteine | pH 6, 30°C, 24h | 60–75% | Chiral starting material |

| Microwave-assisted | Acetic anhydride, DMF | 100°C, 15 min | 85–90% | Catalyst-free |

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Structural integrity is confirmed using H/C NMR (DMSO-d6, δ 2.5–7.5 ppm for aromatic and thiazolidine protons) and high-resolution mass spectrometry (HRMS, ESI+ mode). Recrystallization from ethanol/water (7:3) or preparative TLC (silica gel, chloroform:methanol 9:1) resolves diastereomeric impurities .

Advanced Research Questions

Q. What challenges arise in elucidating the metabolic pathways of this compound, and what methodologies address them?

- Methodological Answer : Challenges include identifying unstable metabolites and distinguishing phase I/II modifications. Researchers use C-labeled analogs incubated with hepatic microsomes (rat or human) to track metabolic fate. LC-MS/MS with collision-induced dissociation (CID) identifies hydroxylated or glucuronidated metabolites. Stable isotope tracing (e.g., H at the 4S position) clarifies stereochemical retention during metabolism .

Q. How do structural modifications to the thiazolidine ring or substituents impact biological activity?

-

Methodological Answer : Modifications such as replacing the 3-hydroxy group with halogens (e.g., Cl) or altering the methoxy position (e.g., 4-hydroxy-3-methoxy) reduce antimicrobial activity by 40–60% in Staphylococcus aureus assays. Computational QSAR models (e.g., CoMFA) correlate logP values (>2.5) with enhanced blood-brain barrier penetration. Docking studies (AutoDock Vina) suggest the thiazolidine ring interacts with bacterial penicillin-binding proteins (PBPs), while the 3-hydroxy group hydrogen-bonds to catalytic serine residues .

-

Table 2: Impact of Substituent Modifications on Bioactivity

| Modification | Target (IC50, μM) | Antibacterial Activity (% Inhibition) |

|---|---|---|

| 3-Hydroxy-4-methoxy (parent) | PBP2a: 12.3 | 85% (S. aureus) |

| 3-Cl-4-methoxy | PBP2a: 28.7 | 45% |

| 4-Hydroxy-3-methoxy | PBP2a: 18.9 | 60% |

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number). Standardized protocols (MTT assay, 48h incubation, 10% FBS) and orthogonal validation (ATP luminescence, apoptosis markers) improve reproducibility. For example, conflicting IC50 values in HeLa cells (12 μM vs. 28 μM) were resolved by controlling for intracellular glutathione levels, which detoxify thiazolidine-derived electrophiles .

Key Considerations for Experimental Design

- Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to confirm enantiomeric excess (>98% 4S) .

- Stability : Store at -20°C under argon; aqueous solutions degrade by 15% within 72h at 4°C due to thiazolidine ring hydrolysis .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (LD50 > 500 mg/kg in rodents) and Ames test for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.